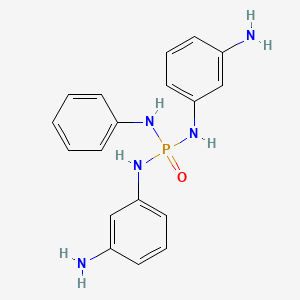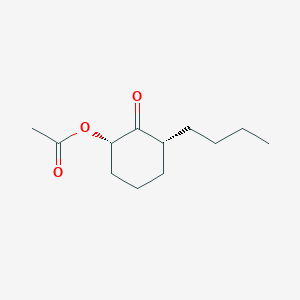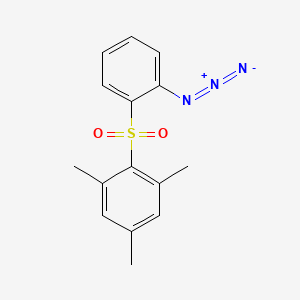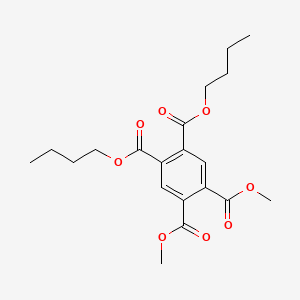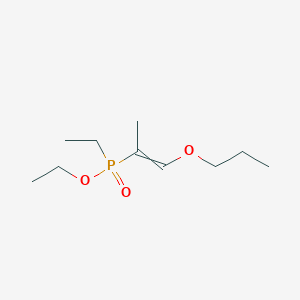![molecular formula C9H8N2O2S B14594372 [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile CAS No. 61081-28-5](/img/structure/B14594372.png)
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile typically involves the reaction of 4-methyl-2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; reactions are usually performed under mild heating.
Substitution: Ammonia or amines; reactions are conducted in solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other substituted nitriles.
科学研究应用
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
相似化合物的比较
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
[(4-Methylphenyl)sulfanyl]acetonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
[(2-Nitrophenyl)sulfanyl]acetonitrile: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
[(4-Methyl-2-nitrophenyl)sulfanyl]acetamide: Contains an amide group instead of a nitrile, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications.
属性
CAS 编号 |
61081-28-5 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC 名称 |
2-(4-methyl-2-nitrophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H8N2O2S/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,5H2,1H3 |
InChI 键 |
WWFCXPOZBVWPJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SCC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)

![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

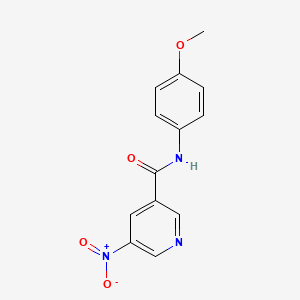
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)

